molecular formula C5H7N3O2S B184834 (4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 200816-06-4

(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No. B184834
CAS RN: 200816-06-4
M. Wt: 173.2 g/mol
InChI Key: DYBWSXCOOHHRFY-UHFFFAOYSA-N
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Description

“(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound also contains a methyl group and a sulfanyl group attached to the triazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multi-step chemical modification of 3-bromobenzoic acid was used to synthesize novel structural hybrids of 1,2,4-triazole . The final step involved the cyclization of an intermediate compound, producing its 1,2,4-triazole derivative . This intermediate was then coupled with different electrophiles, resulting in the formation of the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN1C=NN=C1N . The compound has a molecular weight of 98.11 g/mol . The InChI string for the compound is InChI=1S/C3H6N4/c1-7-2-5-6-3(7)4/h2H,1H3,(H2,4,6) .

Scientific Research Applications

Novel Triazole Derivatives in Drug Development

The triazoles, including 4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl acetic acid derivatives, are crucial in developing new drugs due to their diverse biological activities. These compounds have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Their structural versatility allows for significant innovation in the pharmaceutical industry, focusing on addressing emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

Biologically Active 1,2,4-Triazole Derivatives

Research into 1,2,4-triazole derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. These compounds are promising for scientific research, offering new directions for organic synthesis and chemical modeling, which could lead to innovative treatments and therapies (Ohloblina, 2022).

Reactivity of 1,2,4-Triazole Derivatives

The study of 1,2,4-triazole-3-thione derivatives has highlighted their potential in antioxidant and antiradical activities, comparing their effects to biogenic amino acids like cysteine. This research underscores the importance of these compounds in developing treatments and interventions for patients exposed to high doses of radiation (Kaplaushenko, 2019).

Physico-Chemical Properties and Industrial Applications

The exploration of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole has not only pharmaceutical implications but also applications in engineering, metallurgy, and agriculture. These derivatives serve as optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, demonstrating the wide-ranging utility of triazole compounds in various industrial sectors (Parchenko, 2019).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been extensively studied for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .

Mode of Action

It’s worth noting that 1,2,4-triazoles and their derivatives have been proven to exhibit significant antibacterial activity . This suggests that the compound may interact with bacterial cells, leading to their inhibition or destruction.

Biochemical Pathways

1,2,4-triazoles have been shown to possess powerful biological properties, including antibacterial activity . This suggests that the compound may interfere with the biochemical pathways of bacteria, leading to their inhibition or destruction.

Result of Action

Given the known antibacterial activity of 1,2,4-triazoles , it can be inferred that the compound may have a significant impact on bacterial cells, potentially leading to their inhibition or destruction.

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-8-3-6-7-5(8)11-2-4(9)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBWSXCOOHHRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362925
Record name [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200816-06-4
Record name [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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